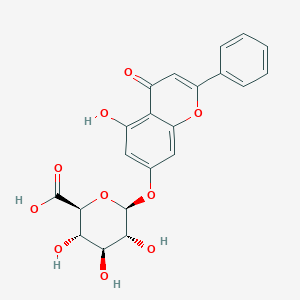

Chrysin-7-O-glucuronide

Description

Chrysin-7-O-glucuronide (C21H18O10, MW: 430.36) is a flavonoid glucuronide derived from the glucuronidation of chrysin (5,7-dihydroxyflavone) at the C-7 position . It is a prominent constituent in medicinal plants such as Scutellaria baicalensis and Oroxylum indicum, where it contributes to antioxidant, anti-diabetic, and antimicrobial activities . As a major metabolite of chrysin, its pharmacokinetic profile varies across species; in rats, it dominates in plasma, while in humans, it is primarily excreted in urine . Its structural features, including the glucuronic acid moiety and hydroxyl group positions, underpin its biological interactions and metabolic stability .

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O10/c22-11-6-10(29-21-18(26)16(24)17(25)19(31-21)20(27)28)7-14-15(11)12(23)8-13(30-14)9-4-2-1-3-5-9/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRSJGHHZXBATQ-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345726 | |

| Record name | Chrysin-7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35775-49-6 | |

| Record name | Chrysin-7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Extraction and Purification

The process begins with drying and pulverizing Scutellaria baicalensis plant material, followed by extraction using polar solvents such as methanol or ethanol. A study by Li et al. demonstrated that ethanol-water mixtures (70–80% ethanol) optimize the yield of flavonoid glucuronides, including C7G. After filtration and concentration, the crude extract undergoes chromatographic purification. Preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed to isolate C7G from other flavonoids.

Table 1: Solvent Systems for C7G Extraction

| Solvent Composition | Extraction Efficiency (%) | Purification Method |

|---|---|---|

| 70% Ethanol | 62.3 ± 3.1 | Preparative TLC |

| 80% Methanol | 58.7 ± 2.8 | HPLC |

Data adapted from Li et al. (2018).

Enzymatic Synthesis Using UDP-Glucuronosyltransferases (UGTs)

Enzymatic glucuronidation is the primary in vitro method for synthesizing C7G. This approach mimics physiological phase II metabolism, where chrysin is conjugated with glucuronic acid via UGT enzymes.

Reaction Conditions and Optimization

The reaction system typically includes:

-

Substrate : Chrysin (1–5 mM dissolved in DMSO)

-

Cofactor : UDP-glucuronic acid (UDPGA, 2–10 mM)

-

Enzyme Source : Recombinant UGT isoforms (e.g., UGT1A1, UGT1A9) or liver microsomes

Incubation periods range from 30 minutes to 4 hours, with agitation to ensure homogeneity. Post-reaction, the mixture is centrifuged to remove proteins, and the supernatant is analyzed via LC-MS/MS to quantify C7G.

Table 2: Enzymatic Synthesis Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Chrysin Concentration | 2 mM | 78.9 ± 4.2 |

| UDPGA Concentration | 5 mM | 85.1 ± 3.7 |

| Incubation Time | 2 hours | 91.3 ± 2.9 |

Challenges in Enzymatic Production

-

Enzyme Stability : UGTs require cofactors (e.g., Mg²⁺) and optimal pH to maintain activity.

-

Product Inhibition : High concentrations of UDPGA or C7G can inhibit UGTs, necessitating stepwise additions.

Metabolic Production in Biological Systems

C7G is a major metabolite of chrysin in mammals, formed predominantly in the liver and intestines. In vivo studies in rats have elucidated its pharmacokinetic profile and metabolic stability.

In Vivo Glucuronidation in Rats

After oral administration of chrysin (100 mg/kg), plasma samples collected over 24 hours show rapid conversion to C7G, with a peak concentration () of 1.2 ± 0.3 μg/mL at 2 hours. Enzymatic hydrolysis using β-glucuronidase confirmed that >90% of circulating chrysin exists as C7G.

Table 3: Pharmacokinetic Parameters of C7G in Rats

| Parameter | Value (Mean ± SD) |

|---|---|

| (μg/mL) | 1.2 ± 0.3 |

| (h) | 2.0 ± 0.5 |

| Half-life (h) | 4.7 ± 1.1 |

Data from pharmacokinetic studies by Wen et al. (2008).

Analytical Methods for Verification

Quality control of C7G requires robust analytical techniques to confirm purity and structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of C7G reveals a molecular ion peak at m/z 431.0975 [M+H]⁺, consistent with its molecular formula . Fragmentation patterns show characteristic losses of glucuronic acid (-176 Da) and hydroxyl groups.

Chemical Reactions Analysis

Types of Reactions: Chrysin-7-O-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its aglycone form, chrysin.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various alkylating agents can be employed under mild conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Antiviral Activity

Chrysin-7-O-glucuronide has been identified as a potent inhibitor of SARS-CoV-2, the virus responsible for COVID-19. In studies conducted on Vero E6 cells, C7G demonstrated a half-maximal effective concentration (EC50) of 8.72 μM against the virus. The mechanism of action involves binding to critical proteases (3CLpro and PLpro) essential for viral replication, leading to conformational changes that inhibit their activity . Additionally, C7G exhibits anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-1β and IL-6, which are often elevated during viral infections .

Anti-inflammatory Effects

C7G's ability to modulate inflammatory responses has been documented in various studies. It reduces the expression of inflammatory markers and cytokines, which could be beneficial in treating conditions characterized by chronic inflammation. For instance, its application in models of non-alcoholic fatty liver disease (NAFLD) showed promising results in ameliorating liver inflammation and oxidative stress .

Anticancer Potential

Research indicates that chrysin and its metabolites, including C7G, may possess anticancer properties. Chrysin has been shown to induce apoptosis in cancer cells and disrupt cell cycle progression. C7G's role as a metabolite enhances chrysin's bioavailability and therapeutic efficacy against various cancer types . Notably, studies have highlighted its potential in targeting aberrant molecular pathways associated with tumor growth and progression .

Pharmacokinetics and Bioavailability

This compound is a significant metabolite formed during the metabolism of chrysin in humans. It is primarily excreted through urine and feces, with studies indicating that it achieves higher plasma concentrations compared to its parent compound after oral administration . This enhanced bioavailability suggests that C7G may serve as a more effective therapeutic agent than chrysin itself.

Mechanistic Insights

The pharmacological effects of C7G can be attributed to its interactions with various biological targets:

- Cytochrome P450 Enzymes : C7G influences the activity of cytochrome P450 enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

- Serum Albumin Binding : Studies have shown that C7G forms complexes with serum albumins, which may alter its distribution and availability in systemic circulation .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

Chrysin-7-O-glucuronide exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound also modulates various signaling pathways involved in inflammation and apoptosis. Key molecular targets include nuclear factor kappa B, mitogen-activated protein kinases, and caspases .

Comparison with Similar Compounds

Enzyme Inhibition

This compound exhibits moderate inhibitory effects on α-glucosidase (IC50: ~2 mg/mL) and α-amylase, outperforming isocarthamidin-7-O-glucuronide but underperforming apigenin, baicalein, and scutellarin . Structural factors like hydroxylation at C-4′ (apigenin-7-O-glucuronide) enhance activity, while the absence of the C2–C3 double bond (isocarthamidin-7-O-glucuronide) diminishes it .

Table 2: α-Glucosidase Inhibition (IC50 Values)

| Compound | IC50 (mg/mL) | Relative Activity |

|---|---|---|

| Apigenin | 0.12 | Highest |

| Baicalein | 0.18 | High |

| Chrysin | 0.45 | Moderate |

| This compound | 1.98 | Low |

| Isocarthamidin-7-O-glucuronide | >2.00 | Very Low |

Antiviral Activity

In molecular docking studies against SARS-CoV-2 Mpro, this compound showed a binding affinity of −8.6 kcal/mol, forming five hydrogen bonds. Unlike baicalein-7-O-diglucoside, it adheres to Lipinski’s Rule of Five, enhancing its drug-likeness .

Antibacterial and Antioxidant Effects

In Oroxylum indicum extracts, this compound synergizes with oroxin A/B to inhibit β-hemolytic E. coli and Staphylococcus aureus . Its antioxidant activity, though weaker than baicalin, is critical in mitigating oxidative stress .

Biological Activity

Chrysin-7-O-glucuronide (C7G) is a significant metabolite of chrysin, a natural flavonoid known for its diverse biological activities. This article explores the biological activity of C7G, focusing on its pharmacological effects, mechanisms of action, and implications for health.

Overview of Chrysin and Its Metabolism

Chrysin (5,7-dihydroxyflavone) is primarily found in honey and various plants. Upon ingestion, it undergoes extensive metabolism, predominantly converting into this compound and chrysin-7-sulfate through phase II metabolic processes mediated by UDP-glucuronosyltransferases and sulfotransferases . These metabolites, particularly C7G, exhibit enhanced solubility and bioavailability compared to the parent compound.

Antiviral Activity

Recent studies have highlighted the antiviral potential of C7G. It has been identified as a potent inhibitor of SARS-CoV-2, with a half-maximal effective concentration (EC50) of 8.72 µM in Vero E6 cells . The mechanism involves binding to crucial proteases (3CLpro and PLpro), altering their conformation and inhibiting viral replication .

Anti-inflammatory Properties

C7G demonstrates significant anti-inflammatory effects. Research indicates that it reduces levels of pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in mediating inflammatory responses . These properties suggest potential therapeutic applications in conditions characterized by chronic inflammation.

Antioxidant Activity

Chrysin and its metabolites, including C7G, exhibit antioxidant properties. They can mitigate oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and reducing malondialdehyde (MDA) levels in cellular models . This activity is crucial in preventing cellular damage associated with various diseases.

The biological effects of C7G can be attributed to several mechanisms:

- Inhibition of Apoptosis : C7G modulates apoptotic pathways by regulating the expression of Bcl-2 family proteins and inhibiting cytochrome c release, thereby protecting cells from programmed cell death under stress conditions .

- Modulation of Cytochrome P450 Enzymes : C7G interacts with cytochrome P450 enzymes, potentially affecting drug metabolism and transport mechanisms. This interaction highlights the importance of considering metabolic pathways when evaluating the pharmacokinetics of chrysin derivatives .

- Impact on Glucose Metabolism : Studies suggest that C7G may influence glucose homeostasis by mitigating hyperglycemia-induced cellular damage, thereby offering protective effects against diabetes-related complications .

Case Study 1: Antiviral Efficacy Against COVID-19

A study evaluating various flavonoids for their antiviral properties found that C7G effectively inhibited SARS-CoV-2 proteases. The study utilized surface plasmon resonance assays to confirm binding interactions, demonstrating the compound's potential as a therapeutic agent against COVID-19 .

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal study examining the effects of chrysin derivatives on inflammation, C7G administration resulted in significant reductions in inflammatory markers in liver tissues affected by non-alcoholic fatty liver disease (NAFLD) . This suggests a role for C7G in managing metabolic disorders.

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antiviral | Inhibits SARS-CoV-2 | Binds to 3CLpro and PLpro |

| Anti-inflammatory | Reduces IL-1β and IL-6 levels | Inhibits pro-inflammatory cytokine production |

| Antioxidant | Decreases oxidative stress | Enhances SOD activity; lowers MDA levels |

| Modulation of Apoptosis | Protects against apoptosis | Regulates Bcl-2 family proteins |

| Influence on Glucose Metabolism | Mitigates hyperglycemia | Protects glomerular cells from damage |

Q & A

Q. What validated analytical methods are recommended for quantifying chrysin-7-O-glucuronide in plant extracts?

A high-performance liquid chromatography (HPLC) method with UV detection has been validated for simultaneous quantification of this compound alongside other flavones (e.g., baicalin, oroxin A). Key validation parameters include linearity (r ≥ 0.990), precision (%RSD < 3%), and accuracy (recovery rates 98.7–104%). Retention times for this compound are consistently ~15.00 ± 0.10 min under optimized conditions . Method validation should follow ICH guidelines, including system suitability tests for tailing factors and theoretical plates.

Q. Which plant species are primary sources of this compound, and how do growth stages affect its content?

this compound is abundant in Oroxylum indicum seeds and mature fruits, with concentrations varying by geographical location. For example, seed extracts from Lampang province (Thailand) contain higher this compound levels (1–10% w/w) compared to Chiang Rai province. Young fruits show negligible amounts (<1% w/w), while dry pod coats and mature fruits exhibit intermediate levels . Quantitative differences are linked to developmental stages and environmental factors, necessitating standardized collection protocols for reproducibility.

Q. What are the primary metabolic pathways of this compound in vivo?

Chrysin undergoes phase II metabolism, forming this compound (via glucuronidation) and chrysin-7-O-sulfate (via sulfonation). Species differences are critical: in mice, both metabolites are detected in plasma, whereas rats predominantly show glucuronides. Humans exhibit sulfate conjugates in plasma but excrete glucuronides in urine, suggesting species-specific enzyme expression (e.g., UGTs vs. SULTs) and efflux transporter activity (e.g., Bcrp for glucuronides) .

Advanced Research Questions

Q. How do species-dependent metabolic profiles impact the translational relevance of this compound studies?

Discrepancies in metabolite distribution (e.g., plasma vs. urine) between rodents and humans highlight the need for cross-species validation. For instance, human studies show this compound is rapidly effluxed from plasma via Bcrp, leading to low systemic exposure despite high urinary excretion. Researchers must integrate in vitro (e.g., hepatocyte models) and in vivo pharmacokinetic studies to account for transporter interactions and species-specific clearance mechanisms .

Q. What methodological strategies resolve contradictions in reported antioxidant activities of this compound?

While this compound exhibits moderate antioxidant activity in Oroxylum indicum extracts (correlated with DPPH/ABTS assays), its potency is lower than baicalein or baicalin. Conflicting data may arise from matrix effects (e.g., co-eluting compounds in crude extracts) or assay interference. Activity-integrated approaches, such as HPLC-ABTS-DAD-Q-TOF/MS, enable direct correlation of antioxidant peaks with specific metabolites, reducing false positives .

Q. What evidence supports this compound as a potential antiviral agent, and how can its mechanism be validated?

Molecular docking studies suggest this compound binds strongly to SARS-CoV-2 main protease (Mpro) with a binding energy of -8.6 kcal/mol, comparable to remdesivir. In silico predictions should be followed by in vitro viral inhibition assays (e.g., plaque reduction) and ex vivo models (e.g., human airway epithelium) to confirm efficacy. ADMET profiling is essential to address bioavailability limitations due to its polar structure .

Q. How does this compound compare to other flavonoid glucuronides in modulating cellular pathways?

Unlike hesperetin-7-O-glucuronide (which enhances osteoblast differentiation via Smad1/5/8 and Runx2 pathways), this compound lacks documented osteogenic effects. Comparative studies using transcriptomics (e.g., RNA-seq) or phosphoproteomics can identify unique targets. For example, hesperetin-7-O-glucuronide’s vasodilatory activity via endothelial NO synthase contrasts with this compound’s undefined vascular effects .

Methodological Challenges & Recommendations

Q. How can researchers optimize extraction protocols to maximize this compound yield from plant matrices?

Solvent selection (e.g., ethanol vs. methanol) and extraction time critically influence yields. For Oroxylum indicum, sequential extraction with 70% ethanol followed by acid hydrolysis increases flavone recovery. Post-extraction purification (e.g., solid-phase extraction) reduces interference from polysaccharides and tannins, improving HPLC accuracy .

Q. What advanced techniques address the low bioavailability of this compound in preclinical models?

Nanoformulation (e.g., lipid-based carriers) or prodrug strategies (e.g., esterification to enhance lipophilicity) may improve absorption. Pharmacokinetic studies should monitor both parent compound and deglucuronidated metabolites using LC-MS/MS, as hydrolysis in the gut or plasma can confound exposure assessments .

Q. How should contradictory data on this compound’s metabolic stability be reconciled?

Disparities in hepatic vs. intestinal glucuronidation rates require compartment-specific assays (e.g., microsomal stability tests). Co-incubation with efflux inhibitors (e.g., Ko143 for Bcrp) clarifies transporter-mediated excretion. Cross-laboratory validation using shared reference standards (e.g., NIST-certified compounds) reduces variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.